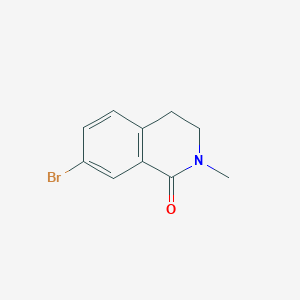

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

7-bromo-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFFTXBYFQNXNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 7-bromo-2-methyl analogs, typically involves:

Castagnoli–Cushman Reaction (CCR): This multicomponent reaction is widely used to construct the dihydroisoquinolinone core by reacting an imine, an anhydride, and an amine. It allows for the introduction of various substituents on the aromatic ring and the nitrogen-containing ring system.

Aryne-based [2+2+2] Annulation: This method involves the generation of aryne intermediates that react with carbon dioxide and other components to form tetrahydroisoquinoline-fused lactams. It provides a versatile route to functionalized dihydroisoquinolinones, enabling substitution patterns including bromination.

Halogenation of Preformed Isoquinolinones: Direct bromination of 2-methyl-3,4-dihydroisoquinolin-1(2H)-one at the 7-position can be achieved using brominating agents under controlled conditions, although this method requires careful optimization to avoid overbromination or side reactions.

Specific Preparation Method for 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

A representative synthesis involves the following steps:

Step 1: Formation of the 3,4-dihydroisoquinolin-1(2H)-one Core: Using the Castagnoli–Cushman reaction, an appropriate imine precursor is reacted with a cyclic anhydride and an amine to yield the 2-methyl-3,4-dihydroisoquinolin-1(2H)-one scaffold. This reaction proceeds under mild heating in a suitable solvent such as dichloromethane or acetonitrile, often with anhydrous sodium sulfate to remove water.

Step 2: Introduction of the Bromine at the 7-Position: The bromination is carried out on the aromatic ring of the dihydroisoquinolinone intermediate using brominating agents such as N-bromosuccinimide (NBS) or bromine in a controlled environment. The reaction is typically monitored by thin-layer chromatography (TLC) and stopped once the mono-brominated product is formed.

Step 3: Purification and Characterization: The product is purified by column chromatography on silica gel using petroleum ether and ethyl acetate as eluents. Characterization is performed by NMR spectroscopy (^1H, ^13C), high-resolution mass spectrometry (HRMS), and melting point determination to confirm the structure and purity.

Experimental Data Summary

Research Findings and Optimization Notes

The Castagnoli–Cushman reaction is favored for its ability to produce a variety of substituted dihydroisoquinolinones with good regioselectivity and yields. It is adaptable to different substituents, including methyl groups at the 2-position.

Bromination requires careful control to avoid polybromination. Using NBS under mild conditions provides better selectivity for monobromination at the 7-position.

Spectroscopic data confirm the structure: for example, ^1H NMR signals consistent with the methyl group at the 2-position and aromatic protons adjacent to bromine substitution are observed, along with HRMS data matching the calculated molecular mass (C10H10BrNO, monoisotopic mass 238.9946).

Recent studies also explore the impact of substituents on the dihydroisoquinolinone scaffold for biological activity, which may influence synthetic route choices to optimize yields and purity.

Summary Table of Key Characteristics

| Property | Data/Value |

|---|---|

| Molecular Formula | C10H10BrNO |

| Monoisotopic Mass | 238.9946 |

| Average Mass | 240.100 |

| Purification Method | Silica gel chromatography |

| Characterization Techniques | ^1H NMR, ^13C NMR, HRMS, melting point |

| Typical Yield (CCR step) | 70-80% (varies by substrate) |

| Bromination Agent | N-Bromosuccinimide (NBS) or Br2 |

| Solvents Used | Dichloromethane, Acetonitrile |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding quinolinones.

Reduction: Reduction can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinolinone derivatives.

Reduction: Dihydroisoquinolinone derivatives.

Substitution: Various substituted isoquinolinones depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one exhibits various biological activities that make it a candidate for drug development.

Cholinesterase Inhibition

This compound has been identified as a selective inhibitor of butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment. The inhibition potency was found to have an IC value of approximately 6.9 µM against BChE. Molecular docking studies suggest that it binds effectively to both the catalytic active site and the peripheral anionic site of BChE, enhancing its inhibitory effects .

Anti-Aβ Aggregation Activity

This compound has shown promise in inhibiting amyloid-beta (Aβ) aggregation, a key factor in neurodegenerative diseases. In studies involving SH-SY5Y neuroblastoma cells treated with Aβ1–42, the compound significantly increased cell viability by approximately 91% at a concentration of 10 µM, outperforming known protective agents like EGCG .

Anticancer Properties

The compound's derivatives have been evaluated for anticancer activity against various cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Some derivatives exhibited IC values below 25 µM, indicating significant anti-proliferative effects. Structure-activity relationship (SAR) analyses reveal that specific substitutions can enhance activity against these cancer types .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate its exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The biological and physicochemical properties of dihydroisoquinolinones are highly dependent on the position and nature of substituents. Below is a comparative analysis of 7-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with key analogs:

Table 1: Structural Comparison of Brominated Dihydroisoquinolinones

Key Observations:

- Bromine Position: The antiproliferative activity of dihydroisoquinolinones is sensitive to halogen positioning. For example, 6-methoxy-7-hydroxy derivatives (e.g., compound 16g in ) with methoxyaryl D-ring mimics show GI₅₀ values as low as 51 nM in cancer cells, but bromine’s electron-withdrawing effects may alter binding affinity .

Biological Activity

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its effects on cholinesterase inhibition, anti-Aβ aggregation, and potential anticancer properties.

Chemical Structure

The compound is characterized by a dihydroisoquinoline core with a bromine atom and a methyl group at specific positions. The structure can be represented as follows:

1. Cholinesterase Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of butyrylcholinesterase (BChE). This is significant for Alzheimer's disease treatment, where BChE inhibition can help increase acetylcholine levels in the brain.

- Inhibition Potency : The compound demonstrated an IC50 value of approximately 6.9 µM against BChE, indicating moderate potency compared to other known inhibitors .

- Mechanism of Action : Molecular docking studies suggest that it binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE, enhancing its inhibitory effects .

2. Anti-Aβ Aggregation Activity

This compound has also shown promising results in inhibiting amyloid-beta (Aβ) aggregation.

- Cell Viability Studies : In SH-SY5Y neuroblastoma cells treated with Aβ1–42, the compound significantly increased cell viability by approximately 91% at a concentration of 10 µM, outperforming the positive control EGCG .

- Dose-dependent Effects : The protective effects against Aβ-induced toxicity were observed to be dose-dependent, suggesting therapeutic potential in neurodegenerative diseases .

3. Anticancer Properties

The compound's derivatives have been evaluated for their anticancer activity against various cancer cell lines.

- Cell Lines Tested : Studies have focused on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

- Anti-proliferative Activity : Some derivatives exhibited IC50 values below 25 µM, indicating significant anti-proliferative effects . The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance activity against these cancer types.

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves bromination of a pre-functionalized dihydroisoquinolinone precursor. For example, hydrobromic acid (48% aqueous) in acetonitrile at 0°C can introduce the bromine moiety (see ). Key parameters include temperature control (to avoid side reactions) and stoichiometric ratios of brominating agents. Yields are optimized by maintaining inert atmospheres (e.g., using sodium hydride in DMF) and isolating intermediates via column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the position of the bromine substituent and methyl group. Mass spectrometry (ESI-MS or HRMS) provides molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Melting point analysis, though less common for complex heterocycles, can supplement purity checks .

Q. How does the bromine substituent influence the compound’s reactivity in further functionalization reactions?

- Methodological Answer : The bromine atom acts as a directing group, enabling regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Its electron-withdrawing nature also stabilizes intermediates during nucleophilic aromatic substitution. However, steric hindrance from the methyl group at position 2 may limit access to certain reaction sites. Computational modeling (e.g., DFT) can predict reactive sites and guide synthetic planning .

Advanced Research Questions

Q. How can factorial design or computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Factorial design (e.g., varying temperature, solvent, and reagent ratios systematically) identifies critical parameters affecting yield and purity. Computational tools like quantum chemical calculations (e.g., using Gaussian or ORCA) model transition states and intermediates to predict optimal conditions. For example, ICReDD’s approach combines experimental data with computational screening to reduce trial-and-error steps .

Q. How should researchers address contradictory data in literature regarding the compound’s bioactivity or synthetic yields?

- Methodological Answer : Reproducibility studies under standardized conditions (e.g., solvent purity, catalyst batch) are essential. Cross-validate analytical methods (e.g., NMR calibration, MS resolution) to rule out instrumentation bias. For bioactivity discrepancies, reassay in controlled cell lines or enzyme systems, and perform dose-response curves. Mechanistic studies (e.g., kinetic isotope effects) can resolve ambiguities in reaction pathways .

Q. What strategies enable rational design of this compound derivatives for target-specific biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies guide functional group modifications. For example, replacing the methyl group with bulkier substituents (e.g., benzyl) may enhance binding to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock) predicts interactions with targets like acetylcholinesterase. Synthetic routes involve acyl chloride coupling or reductive amination, followed by bioassay-guided purification .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scaling up introduces issues like heat dissipation and byproduct accumulation. Use flow chemistry for exothermic reactions (e.g., bromination) to improve temperature control. Switch to greener solvents (e.g., ethanol instead of DMF) for easier purification. Process analytical technology (PAT) monitors real-time parameters (pH, concentration) to maintain consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.